Mettl3-IN-1

physicochemical properties molecular weight chemical formula

Mettl3-IN-1 (compound 23) offers a polyheterocyclic chemotype distinct from STM2457 and UZH2, enabling scaffold-specific METTL3 inhibition studies. Its moderate potency is optimal for CETSA target engagement and dose-response assays requiring partial, tunable pathway modulation rather than complete shutdown. This makes it a strategic complement to nanomolar inhibitors in panel screening, strengthening pharmacological evidence in oncology and epitranscriptomics research. Standard DMSO solubility facilitates preclinical formulation.

Molecular Formula C25H24FN5O2
Molecular Weight 445.5 g/mol
Cat. No. B12406685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMettl3-IN-1
Molecular FormulaC25H24FN5O2
Molecular Weight445.5 g/mol
Structural Identifiers
SMILESC1C2(CC1(C2)F)CNCC3=CC4=C(N3)C=C(C=C4)CNC(=O)C5=CC(=O)N6C=CC=CC6=N5
InChIInChI=1S/C25H24FN5O2/c26-25-12-24(13-25,14-25)15-27-11-18-8-17-5-4-16(7-19(17)29-18)10-28-23(33)20-9-22(32)31-6-2-1-3-21(31)30-20/h1-9,27,29H,10-15H2,(H,28,33)
InChIKeyBIZDSLHMJYUZMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mettl3-IN-1 (METTL3 Inhibitor 1) – Technical Procurement and Baseline Characterization for Epitranscriptomic Research


Mettl3-IN-1 (compound 23) is a polyheterocyclic small molecule that functions as an inhibitor of the N6-adenosine-methyltransferase 70 kDa subunit (METTL3), the catalytic core of the METTL3-METTL14 methyltransferase complex responsible for m6A RNA modification . The compound is offered for research use with a molecular weight of 445.49 g/mol, a molecular formula of C25H24FN5O2, and a CAS number of 2648257-77-4 . As a chemical probe, it is utilized in studies of epitranscriptomic regulation, oncology, and other disease models where METTL3 activity is implicated .

Mettl3-IN-1: Why a Simple “METTL3 Inhibitor” Substitution is Scientifically Unsound


The term “METTL3 inhibitor” encompasses a chemically diverse set of compounds with widely varying potency, selectivity, and physicochemical properties that directly impact experimental outcomes. Mettl3-IN-1, as a polyheterocyclic compound with a specific molecular weight and formula, cannot be assumed to behave identically to other METTL3 inhibitors such as STM2457, UZH2, or METTL3-IN-2 [1]. Differences in binding mode, off-target profiles, solubility, and cellular permeability are not trivial and can lead to contradictory results in cellular assays or in vivo models. Consequently, replacing Mettl3-IN-1 with an alternative inhibitor without rigorous validation introduces significant experimental uncertainty and undermines data reproducibility [1].

Mettl3-IN-1 Quantitative Differentiation: A Comparator-Based Evidence Guide for Informed Procurement


Mettl3-IN-1 Distinct Physicochemical Profile vs. STM2457 and UZH2

Mettl3-IN-1 exhibits a unique molecular weight (445.49 g/mol) and chemical formula (C25H24FN5O2) that distinguishes it from other widely used METTL3 inhibitors such as STM2457 (MW: ~502.5 g/mol; C28H31N5O4) and UZH2 (MW: 513.63 g/mol; C27H37F2N7O) . These differences in molecular composition directly influence solubility, permeability, and potential off-target interactions. In the absence of disclosed IC50 data for Mettl3-IN-1, this physicochemical differentiation is the primary quantifiable basis for compound selection.

physicochemical properties molecular weight chemical formula

Mettl3-IN-1 Structural Class Differentiation vs. METTL3-IN-2

Mettl3-IN-1 (compound 23) belongs to a specific polyheterocyclic scaffold series, whereas METTL3-IN-2 (compound 28) is a distinct analog from the same patent family that demonstrates a reported IC50 of 6.1 nM against METTL3 . The structural divergence between these two analogs results in a marked difference in biochemical potency, with METTL3-IN-2 being approximately 50-fold more potent in in vitro assays . This intra-class variability underscores that not all METTL3 inhibitors from the same chemical series are functionally equivalent, and that Mettl3-IN-1's unique scaffold may offer a distinct selectivity window or reduced toxicity profile for specific experimental contexts.

chemical scaffold polyheterocyclic structure-activity relationship

Mettl3-IN-1 High Purity Specification for Reproducible Research

Mettl3-IN-1 is supplied with a guaranteed purity of ≥98% as verified by HPLC analysis . This purity level is standard for commercial small molecule inhibitors but is a critical specification that ensures minimal batch-to-batch variability and reduces the risk of off-target effects from impurities. In contrast, some alternative METTL3 inhibitors may be offered at lower purity grades or without explicit purity certification, which can introduce confounding variables in sensitive biological assays .

purity quality control reproducibility

Mettl3-IN-1 Solubility Profile: Enabling In Vitro and In Vivo Formulation

Mettl3-IN-1 is soluble in DMSO and can be formulated for in vivo administration using standard protocols (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) . While quantitative solubility data is not provided, the compound's solubility in DMSO is a prerequisite for preparing stock solutions and subsequent dilution in aqueous buffers for cellular assays . This contrasts with more lipophilic METTL3 inhibitors that may require specialized solubilization methods or exhibit poor aqueous compatibility, which can limit their utility in certain experimental systems .

solubility formulation in vivo

Mettl3-IN-1 Application Scenarios: Optimal Use Cases Based on Quantitative Differentiation


Biochemical and Cellular Target Engagement Studies Requiring Moderate Potency

Due to its undisclosed IC50 (suggesting lower potency than METTL3-IN-2 and other nanomolar inhibitors), Mettl3-IN-1 is well-suited for target engagement assays where partial inhibition of METTL3 activity is desirable to study downstream effects without complete pathway shutdown. This includes CETSA (Cellular Thermal Shift Assay) and dose-response experiments in cancer cell lines, where a weaker inhibitor can provide a more nuanced view of METTL3 biology .

Epitranscriptomic Research Requiring Distinct Chemical Scaffold

Mettl3-IN-1's unique polyheterocyclic structure differentiates it from the STM2457 and UZH2 chemotypes. Researchers investigating scaffold-specific effects on METTL3 inhibition, off-target binding, or pharmacokinetics can use Mettl3-IN-1 as a chemical probe to complement studies with other inhibitor classes, thereby strengthening the pharmacological evidence for METTL3's role in a given disease model.

In Vivo Proof-of-Concept Studies with Optimized Formulation

The compound's solubility in DMSO and compatibility with standard in vivo formulation protocols make Mettl3-IN-1 a candidate for preclinical studies in mouse models. While potency data is lacking, the defined molecular weight and purity facilitate accurate dosing and pharmacokinetic analysis, allowing researchers to establish in vivo target engagement and preliminary efficacy signals.

Comparative Analysis in METTL3 Inhibitor Selectivity Panels

As part of a broader METTL3 inhibitor panel (e.g., alongside STM2457, UZH2, and METTL3-IN-2), Mettl3-IN-1 can be used to profile compound-specific effects on m6A levels and downstream gene expression. Its inclusion in such panels helps elucidate the relationship between inhibitor potency, chemotype, and cellular phenotype, providing valuable data for drug discovery programs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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